5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide is a complex organic compound featuring a unique structure that combines an isoxazole ring with a cyclopentapyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds with hydroxylamine.
Synthesis of the Cyclopentapyrazole Moiety: This involves the reaction of cyclopentanone derivatives with hydrazine or substituted hydrazines to form the pyrazole ring.
Coupling Reaction: The final step involves coupling the isoxazole and cyclopentapyrazole intermediates under conditions that facilitate the formation of the carboxamide linkage. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it up to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Including amines, thiols, or halides for substitution reactions.
Major Products
Oxidation Products: Alcohols, aldehydes, or carboxylic acids.
Reduction Products: Amines or other reduced forms of the isoxazole ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potentially as a ligand in catalytic processes.
Biology
Enzyme Inhibition: As a potential inhibitor of specific enzymes due to its unique structure.
Receptor Binding: Investigated for binding to various biological receptors.
Medicine
Drug Development: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory or anticancer properties.
Industry
Materials Science: Used in the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which 5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Interaction: It can interact with cell surface or intracellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 3-methylisoxazole or 5-phenylisoxazole.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole or 1-phenylpyrazole.
Uniqueness
Structural Complexity: The combination of isoxazole and cyclopentapyrazole rings in a single molecule is relatively rare.
Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.
This detailed overview provides a comprehensive understanding of 5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
5-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-7-6-10(15-18-7)12(17)13-11-8-4-3-5-9(8)14-16(11)2/h6H,3-5H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGXTIRZWIWTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C3CCCC3=NN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.